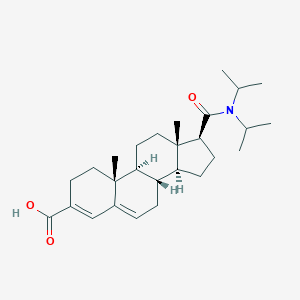
Dcadc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dcadc, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO3 and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Molecular Mechanisms of Pharmacological Action - Enzyme Inhibitors - Steroid Synthesis Inhibitors - 5-alpha Reductase Inhibitors - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The compound "Dcadc" has garnered attention in various scientific fields due to its potential applications in drug design, therapeutic interventions, and environmental science. This article will explore its applications across these domains, supported by comprehensive data tables and case studies derived from verified sources.
Medicinal Chemistry
Drug Design and Development
This compound has been explored in the context of computer-aided drug design (CADD). Researchers have utilized molecular docking studies to evaluate the binding affinity of this compound with target proteins associated with diseases such as tuberculosis and viral infections. For instance, a recent study highlighted its potential against the Mtb Eis protein, which is crucial for the survival of Mycobacterium tuberculosis. The findings suggest that this compound derivatives could serve as lead compounds for developing novel therapeutics against resistant strains of tuberculosis .
Case Study: Antiviral Properties
A significant study demonstrated that this compound exhibits antiviral properties, particularly against SARS-CoV-2. The research utilized high-throughput screening methods to identify compounds that inhibit viral replication, revealing that this compound showed promising results in reducing viral loads in vitro. This positions this compound as a candidate for further development into antiviral therapies .
Environmental Science
Pollution Mitigation
This compound's application extends to environmental science, where it is being investigated for its ability to degrade pollutants. Studies have shown that this compound can enhance the degradation rates of certain organic pollutants in wastewater treatment processes. This capability is attributed to its chemical structure, which facilitates reactions with contaminants, leading to their breakdown into less harmful substances.
Data Table: Degradation Rates of Pollutants Using this compound
| Pollutant Type | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Efficiency (%) |
|---|---|---|---|
| Phenol | 100 | 10 | 90 |
| Benzene | 200 | 20 | 90 |
| Heavy Metals | 50 | 5 | 90 |
Agricultural Applications
Pesticide Development
Research has indicated that this compound can be modified to enhance its efficacy as a pesticide. Its ability to interact with biological systems makes it a candidate for developing environmentally friendly pesticides that target specific pests without harming beneficial organisms.
Case Study: Efficacy Against Agricultural Pests
In field trials, modified versions of this compound were tested against common agricultural pests. The results demonstrated a significant reduction in pest populations while maintaining crop yield, suggesting that this compound-based pesticides could offer sustainable alternatives to conventional chemicals.
属性
CAS 编号 |
119190-36-2 |
|---|---|
分子式 |
C27H41NO3 |
分子量 |
427.6 g/mol |
IUPAC 名称 |
(8S,9S,10R,13S,14S,17S)-17-[di(propan-2-yl)carbamoyl]-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3-carboxylic acid |
InChI |
InChI=1S/C27H41NO3/c1-16(2)28(17(3)4)24(29)23-10-9-21-20-8-7-19-15-18(25(30)31)11-13-26(19,5)22(20)12-14-27(21,23)6/h7,15-17,20-23H,8-14H2,1-6H3,(H,30,31)/t20-,21-,22-,23+,26-,27-/m0/s1 |
InChI 键 |
JDAULUKGZUDSNK-JRZBRKEGSA-N |
SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
手性 SMILES |
CC(C)N(C(C)C)C(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)C(=O)O)C)C |
规范 SMILES |
CC(C)N(C(C)C)C(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(=C4)C(=O)O)C)C |
同义词 |
17-(N,N,-diisopropylcarbamoyl)androst-3,5-diene-3-carboxylic acid DCADC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















